Antibacterial agent 47 discovery and origin
Antibacterial agent 47 discovery and origin
An In-depth Technical Guide on the Core Aspects of Antibacterial Agent PPI47
This technical guide provides a comprehensive overview of the discovery, origin, antibacterial properties, and experimental evaluation of the antibacterial peptide PPI47. The information is tailored for researchers, scientists, and drug development professionals.
Discovery and Origin
Discovery: Antibacterial agent PPI47 is a novel, self-assembling peptide hydrogel identified for its potent bactericidal efficacy against the prevalent zoonotic pathogen Staphylococcus aureus, a significant cause of skin wound infections.[1][2][3]
Origin: PPI47 is a synthetic derivative of the defensin-derived peptide PPI42. PPI42 is, in turn, a mutant of plectasin, a fungal defensin originally isolated from the ascomycete Pseudoplectania nigrella.[1][4][5][6][7] The development of PPI47 involved specific amino acid substitutions (L13 and R14) in the PPI42 sequence to enhance its antimicrobial activity and physicochemical characteristics.[1]
Quantitative Data
The following tables summarize the key quantitative data for PPI47 and its precursor peptides.
Table 1: Production Yield and Physicochemical Properties
| Peptide | Production Yield (g/L) | Critical Micelle Concentration (CMC) at pH 7.4 (µg/mL) | Gel Viscosity at 3 mg/mL (mPa·s) |
| PPI42 | 0.83[1] | 245[1][2][3] | 52,500[1][2][3] |
| PPI45 | 1.82[1][2][3] | 973[1][2][3] | 33,700[1][2][3] |
| PPI47 | 2.13[1][2][3] | 1016[1][2][3] | 3,480[1][2][3] |
Table 2: In Vitro Antibacterial Activity against S. aureus
| Peptide | Minimum Inhibitory Concentration (MIC) (µg/mL) | Membrane Disruption Rate (at 2x MIC for 2h) |
| PPI45 | 4–16[1][2][3] | 20–38%[1][3] |
| PPI47 | 4–16[1][2][3] | 20–38%[1][3] |
Experimental Protocols
Recombinant Expression and Purification of PPI47
This protocol outlines the production of PPI47 using a recombinant expression system.
-
Gene Synthesis and Cloning: The gene sequence encoding PPI47 is synthesized and cloned into an appropriate expression vector for Pichia pastoris.
-
Transformation: The recombinant plasmid is transformed into P. pastoris X-33. High-yielding transformants are selected based on their potent antibacterial activity.[1]
-
High-Density Fermentation: Selected strains are cultured in a 5-L fermenter for 120 hours to achieve high-level secretion of the peptide.[1]
-
Purification: The secreted PPI47 peptide is purified from the culture supernatant using cation exchange chromatography.[1]
-
Verification: The molecular weight of the purified peptide is confirmed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).[1]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of PPI47 is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture Preparation: A single colony of the test bacterium (e.g., S. aureus ATCC 43300) is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight at 37°C. The culture is then diluted to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Peptide Dilution: A serial two-fold dilution of PPI47 is prepared in a 96-well microtiter plate with MHB.
-
Inoculation and Incubation: The bacterial suspension is added to each well. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible bacterial growth.
Flow Cytometry for Bacterial Membrane Disruption
This protocol quantifies the membrane-damaging effect of PPI47 on bacteria.
-
Bacterial Treatment: S. aureus cells in the logarithmic growth phase are treated with PPI47 at a concentration equivalent to two times its MIC for 2 hours.[1][3]
-
Fluorescent Staining: The treated bacteria are stained with a combination of fluorescent dyes, such as SYTO 9 and propidium iodide, which differentiate between cells with intact and compromised membranes.
-
Flow Cytometry Analysis: The stained cell population is analyzed using a flow cytometer to quantify the percentage of cells that have experienced membrane disruption.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action
The primary mechanism of action for plectasin and its derivatives, including PPI47, involves the inhibition of bacterial cell wall synthesis through binding to Lipid II, a crucial peptidoglycan precursor.[4][5][6] This binding is enhanced by calcium ions.[8] A secondary mechanism involves the disruption of the bacterial cell membrane.[1][3]
Caption: Proposed mechanism of action for the antibacterial peptide PPI47.
Experimental Workflow
The following diagram outlines the key steps in the discovery and preclinical evaluation of PPI47.
Caption: Workflow for the evaluation of the antibacterial agent PPI47.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Self-Assembled Peptide Hydrogels PPI45 and PPI47: Novel Drug Candidates for Staphylococcus aureus Infection Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Plectasin: from evolution to truncation, expression, and better druggability [frontiersin.org]
- 5. Mode of action of plectasin-derived peptides against gas gangrene-associated Clostridium perfringens type A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plectasin: from evolution to truncation, expression, and better druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Host defence peptide plectasin targets bacterial cell wall precursor lipid II by a calcium-sensitive supramolecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
